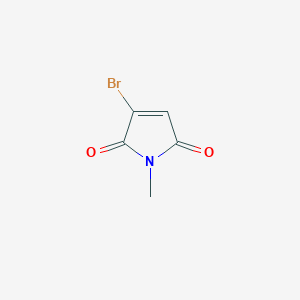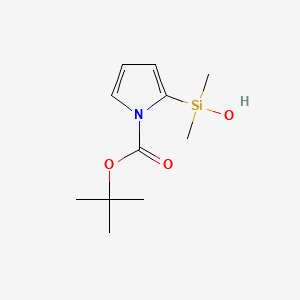
6-アミノ-1,3-ベンゾジオキソール-5-イルカルバメートエチル
説明
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the molecular formula C10H12N2O4 It is characterized by the presence of an ethyl carbamate group attached to a benzodioxole ring system, which is further substituted with an amino group at the 6-position
科学的研究の応用
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties
作用機序
Target of Action
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a compound that has been studied for its potential anticancer activity . The primary targets of this compound are cancer cells, particularly prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis . By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. Additionally, by inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This is achieved through the disruption of cell cycle progression and the induction of apoptosis .
生化学分析
Biochemical Properties
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit selectivity between cancer cells and normal cells, indicating its potential as an anticancer agent . The compound’s interactions with biomolecules are primarily through its amino and carbamate groups, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.
Cellular Effects
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound can induce apoptosis and inhibit cell proliferation . These effects are mediated through its interactions with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate involves binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to its observed effects in various biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biological systems .
Subcellular Localization
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function, as they determine the sites of its interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-amino-1,3-benzodioxole-5-carbaldehyde.
Formation of Carbamate: The aldehyde is then reacted with ethyl carbamate in the presence of a suitable catalyst to form the desired product.
Common reagents and conditions used in these reactions include:
Catalysts: Palladium-based catalysts such as PdCl2 and Pd2(dba)3.
Solvents: Toluene, DMF (dimethylformamide), and 1,4-dioxane.
Bases: Cesium carbonate (Cs2CO3) and sodium hydride (NaH).
Temperatures: Reactions are typically carried out at elevated temperatures ranging from 50°C to 130°C
Industrial Production Methods
Industrial production of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and N-bromosuccinimide (NBS).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzodioxole derivatives
類似化合物との比較
Similar Compounds
6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate.
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: Another derivative with similar structural features.
Benzo[d][1,3]dioxole derivatives: A class of compounds with similar benzodioxole ring systems
Uniqueness
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is unique due to the presence of both an ethyl carbamate group and an amino group on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFKSOYYOSKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182544 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-68-9 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)



![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)







